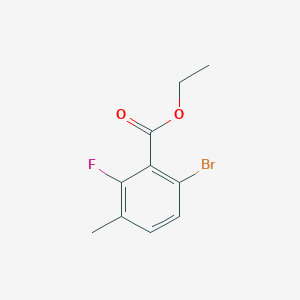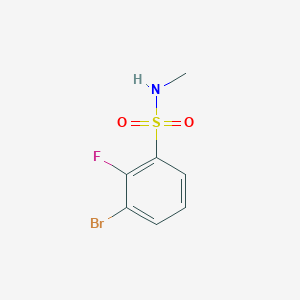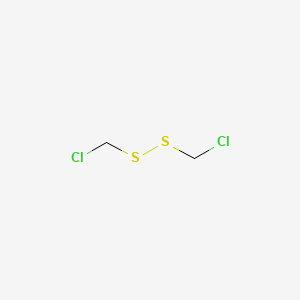
Bis(chloromethyl)disulfide, 90%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(chloromethyl)disulfide, also known as bis(2-chloroethyl)disulfide, is an organosulfur compound with the molecular formula C2H4Cl2S2. It is a colorless liquid with a pungent odor and is widely used as a reagent in organic chemistry, as a catalyst in polymerization reactions, and in the manufacture of pharmaceuticals. Bis(chloromethyl)disulfide has been studied extensively for its potential applications in the fields of medicine, biochemistry, and environmental protection.
科学的研究の応用
Bis(chloromethyl)disulfide has a variety of scientific research applications, including in the synthesis of other organosulfur compounds, in the preparation of polymers and pharmaceuticals, and in the study of the mechanism of action of certain drugs. It has also been used as a reagent in organic chemistry, as a catalyst in polymerization reactions, and in the manufacture of pharmaceuticals.
作用機序
Bis(chloromethyl)disulfide is known to interact with a variety of biological molecules. It has been shown to react with cysteine residues in proteins, forming a covalent bond between the sulfur atoms of the cysteine and the chlorine atoms of the Bis(chloromethyl)disulfide, 90%(chloromethyl)disulfide. This covalent bond can lead to the inactivation of the protein or to the formation of a new protein-Bis(chloromethyl)disulfide, 90%(chloromethyl)disulfide complex.
Biochemical and Physiological Effects
Bis(chloromethyl)disulfide has been studied for its potential effects on the biochemical and physiological processes of organisms. Studies have shown that it can inhibit certain enzymes, such as cytochrome P450, and can bind to certain receptors, such as the serotonin transporter. It has also been found to have an effect on neurotransmitter release and to be toxic to certain organisms, such as bacteria and fungi.
実験室実験の利点と制限
Bis(chloromethyl)disulfide has several advantages and limitations that should be considered when using it in laboratory experiments. The main advantage is its high reactivity, which makes it useful for a variety of synthesis and research applications. However, it is also highly toxic and can cause irritation to the skin and eyes. Additionally, it has a strong odor and is volatile, which can make it difficult to work with in a laboratory setting.
将来の方向性
Bis(chloromethyl)disulfide has potential applications in several areas of research, including in the development of new pharmaceuticals, in the study of protein-ligand interactions, and in the study of the mechanism of action of certain drugs. Additionally, it could be used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and in the manufacture of pharmaceuticals. Further research is needed to fully understand the potential applications of Bis(chloromethyl)disulfide, 90%(chloromethyl)disulfide and to develop new and improved methods of synthesis and use.
合成法
Bis(chloromethyl)disulfide can be synthesized by several different methods. One common method is the reaction of thionyl chloride with dimethyl disulfide. Another method is the reaction of sulfur dichloride with dimethyl disulfide. In both cases, the products are a mixture of Bis(chloromethyl)disulfide, 90%(chloromethyl)disulfide and dichloromethyl disulfide.
特性
IUPAC Name |
chloro-(chloromethyldisulfanyl)methane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl2S2/c3-1-5-6-2-4/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIJCTKPQJGONY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(SSCCl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50517097 |
Source


|
| Record name | Chloro[(chloromethyl)disulfanyl]methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50517097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro[(chloromethyl)disulfanyl]methane | |
CAS RN |
18994-69-9 |
Source


|
| Record name | Chloro[(chloromethyl)disulfanyl]methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50517097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![t-Butyl 3-(aminomethyl)-3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate](/img/structure/B6305695.png)
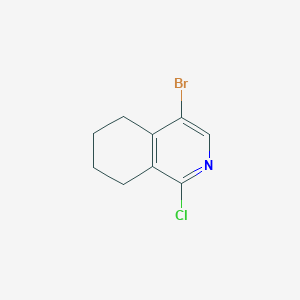

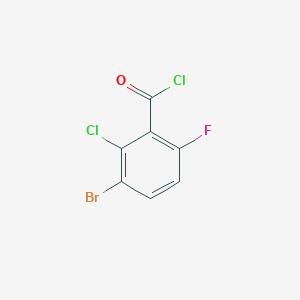
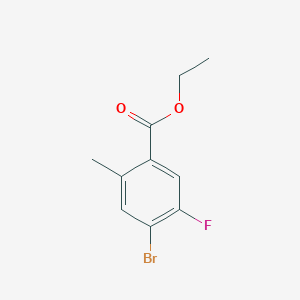
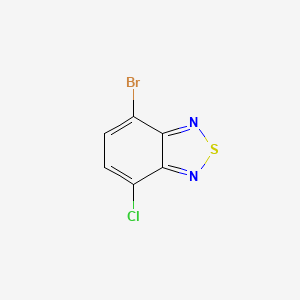
![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B6305746.png)
![Ethyl 2H,4H,5H-benzo[g]indazole-3-carboxylate](/img/structure/B6305753.png)

